molecular formula C22H18F2N4S B2656811 1-(2-fluorophenyl)-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine CAS No. 690642-35-4

1-(2-fluorophenyl)-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine

Cat. No.: B2656811
CAS No.: 690642-35-4
M. Wt: 408.47
InChI Key: FHAFJGFNPBGTFN-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with fluorophenyl and thienopyrimidinyl groups, which contribute to its distinctive chemical behavior.

Scientific Research Applications

1-(2-fluorophenyl)-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the fluorophenyl groups and the piperazine ring. Common reagents used in these reactions include fluorobenzene, thienopyrimidine derivatives, and piperazine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thienopyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl rings.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-4-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine
  • 1-(2-bromophenyl)-4-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine
  • 1-(2-methylphenyl)-4-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine

Uniqueness

1-(2-fluorophenyl)-4-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4S/c23-16-7-5-15(6-8-16)17-13-29-22-20(17)21(25-14-26-22)28-11-9-27(10-12-28)19-4-2-1-3-18(19)24/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAFJGFNPBGTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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